(E)-2,4-dimethyl-N-(morpholino(phenyl)methylene)benzenesulfonamide
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Overview
Description
(E)-2,4-dimethyl-N-(morpholino(phenyl)methylene)benzenesulfonamide is an organic compound characterized by its complex structure, which includes a morpholine ring, a phenyl group, and a benzenesulfonamide moiety
Mechanism of Action
- CA IX is overexpressed in many solid tumors, including breast cancer. Its expression is associated with tumor hypoxia and uncontrolled cell proliferation .
Target of Action
Result of Action
- The compound induces apoptosis in tumor cells, particularly in triple-negative breast cancer (MDA-MB-231). Annexin V-FITC assays demonstrate increased apoptosis . CA IX inhibition disrupts pH regulation, affecting cell survival, proliferation, and angiogenesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,4-dimethyl-N-(morpholino(phenyl)methylene)benzenesulfonamide typically involves a multi-step process:
Formation of the Sulfonamide Intermediate: The initial step often involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.
Condensation Reaction: The sulfonamide intermediate is then subjected to a condensation reaction with morpholine and benzaldehyde under basic conditions to form the final product. This step usually requires a catalyst such as piperidine and is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2,4-dimethyl-N-(morpholino(phenyl)methylene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-2,4-dimethyl-N-(morpholino(phenyl)methylene)benzenesulfonamide can be used as a building block for the synthesis of more complex molecules
Biology
This compound may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets such as enzymes or receptors could be explored for therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the sulfonamide group is particularly interesting, as sulfonamides are known for their antibacterial activity.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
N-(phenylmethylene)benzenesulfonamide: Lacks the morpholine and dimethyl groups.
2,4-dimethylbenzenesulfonamide: Lacks the morpholine and phenylmethylene groups.
Morpholino(phenyl)methylene derivatives: Similar structure but different substituents on the aromatic rings.
Uniqueness
(E)-2,4-dimethyl-N-(morpholino(phenyl)methylene)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the morpholine ring and the sulfonamide group distinguishes it from simpler analogs and provides a broader range of applications.
Properties
IUPAC Name |
(NE)-2,4-dimethyl-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-8-9-18(16(2)14-15)25(22,23)20-19(17-6-4-3-5-7-17)21-10-12-24-13-11-21/h3-9,14H,10-13H2,1-2H3/b20-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONDZTYMSLFYEG-FMQUCBEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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